molecular formula C11H7N3O3S B12611398 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-

Cat. No.: B12611398
M. Wt: 261.26 g/mol
InChI Key: OGWODMNBJXPPDU-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- is a heterocyclic compound featuring a quinoline backbone substituted with a nitrile group at position 3, a nitro group at position 6, a methylthio (-SMe) moiety at position 8, and an oxo group at position 4 within the 1,4-dihydroquinoline framework. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Such derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities due to the quinoline core’s prevalence in bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3O3S

Molecular Weight

261.26 g/mol

IUPAC Name

8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15)

InChI Key

OGWODMNBJXPPDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps

  • Formation of Quinoline Core :

    • The quinoline core can be synthesized through various methods such as Skraup synthesis or Friedländer synthesis. These methods involve cyclization reactions using precursors like aniline derivatives and aldehydes or ketones.
  • Introduction of Functional Groups :

    • Carbonitrile Group : The nitrile group is introduced via cyanation reactions, often using reagents like potassium cyanide or trimethylsilyl cyanide.
    • Nitro Group : Nitration is performed using nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid) under controlled temperature conditions.
    • Methylthio Group : The methylthio substituent is typically added using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.

Reaction Conditions

  • Solvents: Common solvents include dimethylformamide (DMF), acetonitrile, or ethanol.
  • Catalysts: Acidic or basic catalysts are used depending on the step (e.g., sulfuric acid for nitration).
  • Temperature: Reaction temperatures vary but are typically maintained between 0°C to 100°C for optimal results.

Industrial Production Methods

In industrial settings, large-scale synthesis involves automated equipment to ensure precise control over reaction parameters.

Process Details

  • Continuous flow reactors are employed for efficient heat and mass transfer.
  • Purification techniques such as crystallization or chromatography are used to isolate the product with high purity.

Representative Synthetic Route

Below is a representative synthetic route for this compound:

Step Reaction Type Reagents/Conditions Product
1 Quinoline ring formation Aniline derivative + aldehyde/ketone Quinoline core
2 Cyanation Potassium cyanide + DMF Quinolinecarbonitrile
3 Nitration Nitric acid + sulfuric acid Nitroquinolinecarbonitrile
4 Methylthiolation Methyl iodide + NaH Final compound

Challenges in Synthesis

Several challenges are associated with the synthesis:

  • Sensitivity of functional groups to harsh conditions (e.g., nitration may degrade other groups).
  • Optimization of reaction parameters to minimize side reactions.
  • Purification difficulties due to closely related by-products.

Research Findings

Recent studies highlight advancements in synthetic methodologies:

  • Use of green chemistry approaches to reduce environmental impact.
  • Improved catalysts for selective functional group introduction.
  • Enhanced purification techniques such as preparative HPLC for better yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbonitrile group (-CN) at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6M) at 80–100°C for 8–12 hours converts the nitrile to a carboxylic acid (-COOH).

    -CNHCl, H2O, Δ-COOH\text{-CN} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{-COOH}
  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 60°C for 6 hours produces a carboxylate salt (-COO⁻Na⁺).

Reaction Type Conditions Product Yield Source
Acidic hydrolysis6M HCl, 80–100°C, 8–12 hrs3-Carboxyquinoline derivative75–85%
Basic hydrolysis2M NaOH, 60°C, 6 hrsSodium carboxylate derivative65–70%

Nucleophilic Substitution at the Nitro Group

The nitro (-NO₂) group at position 6 participates in nucleophilic aromatic substitution (NAS) under reducing conditions.

  • Ammonia Substitution :
    Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C replaces -NO₂ with -NH₂ .

    -NO2H2,Pd/C, EtOH-NH2\text{-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{-NH}_2
  • Thiol Substitution :
    Reaction with sodium hydrosulfide (NaSH) in DMF at 120°C replaces -NO₂ with -SH .

Reagent Conditions Product Yield Source
H₂, Pd/CEtOH, 50°C, 6 hrs6-Aminoquinoline derivative80–90%
NaSH, DMF120°C, 24 hrs6-Mercaptoquinoline derivative60–65%

Methylthio Group Reactivity

The methylthio (-SMe) group at position 8 undergoes oxidation or alkylation:

  • Oxidation to Sulfone :
    Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) at 25°C converts -SMe to -SO₂Me.

    -SMemCPBA, DCM-SO2Me\text{-SMe} \xrightarrow{\text{mCPBA, DCM}} \text{-SO}_2\text{Me}
  • Alkylation :
    Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ in acetone yields -S⁺(Me)₂ derivatives .

Reaction Conditions Product Yield Source
Oxidation (mCPBA)DCM, 25°C, 12 hrs8-Sulfonylquinoline derivative85–90%
Alkylation (CH₃I)K₂CO₃, acetone, reflux, 4 hrs8-Dimethylsulfonium derivative70–75%

Cyclization Reactions

The oxo group at position 4 facilitates cyclization with diethyl oxalate under basic conditions to form fused heterocycles.

  • Example Pathway :
    Heating with diethyl oxalate and sodium ethoxide in ethanol at reflux (80°C) for 3 hours produces a tricyclic lactone .

    Oxo+C2O4(OEt)2NaOEt, EtOHLactone derivative\text{Oxo} + \text{C}_2\text{O}_4(\text{OEt})_2 \xrightarrow{\text{NaOEt, EtOH}} \text{Lactone derivative}
Reagent Conditions Product Yield Source
Diethyl oxalateNaOEt, EtOH, reflux, 3 hrsTricyclic lactone75–80%

Reduction of the Quinoline Core

Catalytic hydrogenation reduces the aromatic quinoline ring to a tetrahydroquinoline structure.

  • Hydrogenation :
    Using H₂ (1 atm) and Raney Ni in methanol at 25°C saturates the C=C bonds .

Catalyst Conditions Product Yield Source
Raney NiH₂, MeOH, 25°C, 12 hrsTetrahydroquinoline derivative90–95%

Nitro Group Reduction

Selective reduction of the nitro group to an amine without affecting other functionalities:

  • Fe/HCl Reduction :
    Iron powder in HCl (6M) at 70°C for 4 hours yields a 6-aminoderivative.

Reagent Conditions Product Yield Source
Fe, HCl70°C, 4 hrs6-Aminoquinoline derivative85–90%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to quinoline derivatives. For instance, studies have demonstrated that quinoline-based compounds exhibit significant antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups in the structure enhances these properties, making them potential candidates for developing new antimicrobial agents .

Antitubercular Agents
Recent investigations have focused on the synthesis of quinoline derivatives as antitubercular agents. These compounds target specific enzymes involved in the metabolism of Mycobacterium tuberculosis. The incorporation of different substituents on the quinoline core has been shown to improve inhibitory activity against this pathogen .

Anticancer Properties
The anticancer potential of quinoline derivatives has also been explored. Various synthesized compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Chemical Synthesis and Material Science

Synthesis Techniques
The synthesis of 3-Quinolinecarbonitrile derivatives often employs methods such as cyclization reactions and functional group modifications. These techniques allow for the introduction of various substituents that can enhance biological activity or alter physical properties for material applications .

Polymer Chemistry
Quinoline derivatives are being investigated for their potential use in polymer chemistry, particularly in developing novel materials with enhanced thermal and mechanical properties. Their unique structural characteristics can lead to innovations in creating smart materials with applications in electronics and coatings .

Case Studies

Study Focus Findings
Alcaraz et al., 2022Antitubercular ActivityIdentified novel quinoline derivatives with significant inhibitory effects on Mycobacterium tuberculosis .
Nyoni et al., 2023Antimicrobial PropertiesSynthesized quinoline-based compounds showing broad-spectrum antimicrobial activity against various strains .
Shinde et al., 2023Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines through apoptosis induction .

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Key structural variations among analogous quinoline derivatives include:

Compound Position 3 Position 6 Position 8 Position 4
Target Compound Nitrile (-CN) Nitro (-NO₂) Methylthio (-SMe) Oxo (=O)
8-(Methylsulfinyl) Analog (CAS 1000676-72-1) Nitrile (-CN) Nitro (-NO₂) Methylsulfinyl (-S(O)Me) Oxo (=O)
Compound 52 (J. Med. Chem. 2007) Carboxamide (-CONH₂) Chloro (-Cl) - Oxo (=O)
Compound 47 (J. Med. Chem. 2007) Carboxamide (-CONH₂) - - Thioxo (=S)
  • Position 8 : The methylthio group (-SMe) in the target compound is less polar than the methylsulfinyl (-S(O)Me) substituent in its analog, impacting lipophilicity and metabolic stability .
  • Position 4 : The oxo group (=O) is common across analogs, but Compound 47 features a thioxo (=S) group, which may enhance π-π stacking interactions .

Physical and Chemical Properties

Property Target Compound 8-(Methylsulfinyl) Analog Compound 52
Molecular Formula C₁₁H₇N₃O₂S (estimated) C₁₁H₇N₃O₃S C₂₈H₃₇ClN₂O₂
Molecular Weight ~261.26 g/mol ~277.26 g/mol 469.06 g/mol
Polarity Moderate (due to -CN, -NO₂) Higher (due to -S(O)Me) Low (bulky adamantyl/pentyl)
Key Functional Groups -CN, -NO₂, -SMe -CN, -NO₂, -S(O)Me -CONH₂, -Cl
  • Solubility : The target compound’s nitrile and nitro groups likely reduce water solubility compared to carboxamide-containing analogs. Methylsulfinyl derivatives exhibit higher polarity, improving aqueous solubility .
  • Stability : The nitro group may render the compound susceptible to reduction under acidic or reductive conditions, a common trait in nitroaromatics .

Biological Activity

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C10H8N2O3SC_{10}H_{8}N_{2}O_{3}S and a molecular weight of approximately 224.25 g/mol. Its structure features a quinoline ring system with various functional groups that contribute to its biological activity.

Research indicates that 3-quinolinecarbonitrile derivatives exhibit various mechanisms of action, primarily through the inhibition of protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

Key Mechanisms:

  • Protein Kinase Inhibition : The compound has been identified as a potent inhibitor of several protein kinases, which are critical targets in cancer therapy .
  • Antineoplastic Activity : It demonstrates significant antitumor properties, particularly against lung and colon cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-quinolinecarbonitrile:

Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
AntitumorA549 (Lung Cancer)5.2Protein Kinase Inhibition
AntitumorHCT116 (Colon Cancer)4.7Apoptosis Induction
Anti-inflammatoryRAW 264.710.0NF-kB Pathway Modulation

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells :
    • Researchers investigated the effects of 3-quinolinecarbonitrile on A549 lung cancer cells. The results indicated that the compound induced apoptosis through caspase activation and inhibited cell proliferation significantly at low concentrations .
  • Colon Cancer Model :
    • In another study involving HCT116 colon cancer cells, treatment with 3-quinolinecarbonitrile resulted in reduced cell viability and increased apoptotic markers, suggesting its potential as an effective anticancer agent .
  • Inflammation Studies :
    • The compound was also tested for anti-inflammatory effects in RAW 264.7 macrophages, where it inhibited the production of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

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